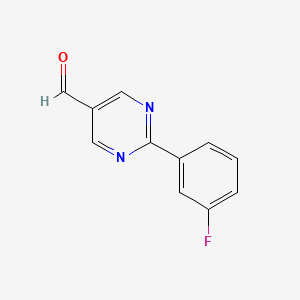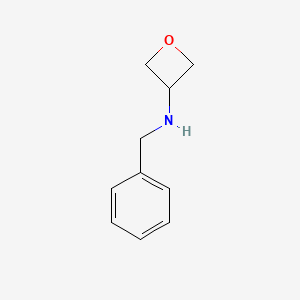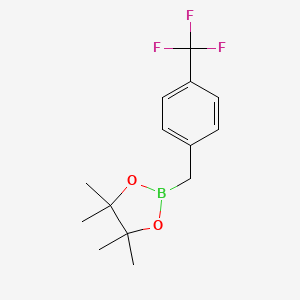
Cyclopropanamine, 2-(2-thienyl)-
Vue d'ensemble
Description
Cyclopropanamine, 2-(2-thienyl)- is a cyclic amino compound with a thienyl ring attached to the cyclopropane ring. It contains a total of 19 bonds, including 10 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes Cyclopropanamine, 2-(2-thienyl)-, involves various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular formula of Cyclopropanamine, 2-(2-thienyl)- is C7H9NS, and its molecular weight is 139.22 g/mol. It contains a three-membered cyclopropane ring and a five-membered thiophene ring .Physical And Chemical Properties Analysis
Cyclopropanamine, 2-(2-thienyl)- has a molecular weight of 139.22 g/mol. It contains a total of 19 bonds, including 10 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 Thiophene .Applications De Recherche Scientifique
Anti-inflammatory Applications
Cyclopropanamine, 2-(2-thienyl)- and its derivatives have been researched for their potential anti-inflammatory activities. Studies suggest that modifications to the pyrimidine analogs of this compound could enhance anti-inflammatory effects with minimal toxicity .
Synthesis of Thiophene Derivatives
This compound is involved in the synthesis of various thiophene derivatives, which are crucial in medicinal chemistry. A recent strategy includes a [2 + 2+1] cyclization process to produce 2,3,5-trisubstituted thiophene derivatives .
Therapeutic Agent for Neurological Disorders
Compounds related to Cyclopropanamine, 2-(2-thienyl)- are being examined as LSD1 inhibitors, which could serve as novel therapeutic agents for treating a range of neurological disorders including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction .
Orientations Futures
Thiophene-based analogs, including Cyclopropanamine, 2-(2-thienyl)-, have attracted interest due to their potential biological activities. They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Future research could focus on exploring the biological activities of Cyclopropanamine, 2-(2-thienyl)- and its derivatives.
Propriétés
IUPAC Name |
2-thiophen-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGLOBBDGMVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanamine, 2-(2-thienyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)






![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)

